3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Reduction: The resulting isoquinoline is then reduced to 3,4-dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH4).
Amidation: The final step involves the reaction of 3,4-dihydroisoquinoline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have been studied for their antileishmanial activity.
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins: Known for their potent fungicidal activity.
Uniqueness
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the isoquinoline core with a methoxyphenyl group makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-4-7-17(13-18)20-19(22)10-12-21-11-9-15-5-2-3-6-16(15)14-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI Key |
HFZLHYUIMOEZFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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